molecular formula C10H8BrNO B1337744 6-Bromo-2-methoxyquinoline CAS No. 99455-05-7

6-Bromo-2-methoxyquinoline

Katalognummer: B1337744
CAS-Nummer: 99455-05-7
Molekulargewicht: 238.08 g/mol
InChI-Schlüssel: KBTKKEMYFUMFSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-methoxyquinoline (CAS 99455-05-7) is a high-purity, versatile quinoline derivative supplied with a typical purity of 96% . This compound is a solid with a melting point of 87°C to 89°C and is characterized by the molecular formula C 10 H 8 BrNO and a molecular weight of 238.084 g/mol . This chemical serves as a critical synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its significant value is demonstrated by its role in the synthesis of novel compounds with potent biological activity. Specifically, this compound has been identified as a key pharmacophore in a novel farnesyltransferase inhibitor (IMB-1406) discovered through virtual screening . Farnesyltransferase is a promising drug target for cancer therapy, and the this compound moiety was shown to be essential for binding to the enzyme's active site, stabilizing the complex through a stacking interaction . Furthermore, related brominated and methoxy-substituted quinoline derivatives have demonstrated notable antiproliferative effects against various cancer cell lines, including C6 (glioblastoma), HeLa (cervical cancer), and HT29 (colon adenocarcinoma), by inhibiting critical enzymes like topoisomerase-I and inducing apoptosis . As a reagent, this compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications . Researchers should handle it with care, as it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to store the product at ambient temperatures .

Eigenschaften

IUPAC Name

6-bromo-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTKKEMYFUMFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443139
Record name 6-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99455-05-7
Record name 6-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

6-Bromo-2-methoxyquinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Its structure, characterized by a bromine and a methoxy group at specific positions on the quinoline ring, contributes to its pharmacological potential. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C10H8BrNO, with a molecular weight of approximately 240.08 g/mol. The compound features a quinoline ring system, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Bromination of 2-methoxyquinoline : This involves the electrophilic substitution of bromine at the 6-position of the quinoline ring.
  • Vilsmeier-Haack reaction : This method allows for the introduction of formyl groups followed by subsequent reactions to yield the desired compound.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study assessing various quinoline derivatives found that this compound effectively induces apoptosis in cancer cell lines, including human cervical cancer (HeLa) and adenocarcinoma (HT29) cells. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its derivatives have been evaluated against strains of Mycobacterium tuberculosis, where they demonstrated inhibitory effects comparable to established antitubercular drugs like bedaquiline. The mechanism is primarily attributed to the disruption of ATP synthase activity in bacterial cells .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound has been studied for its potential effects on neurological disorders. Its interaction with metabotropic glutamate receptors (mGluRs) suggests possible applications in treating conditions such as anxiety and depression .

Case Studies and Experimental Results

  • Anticancer Activity : In vitro studies demonstrated that this compound significantly reduces cell viability in HeLa cells by inducing apoptosis through caspase activation.
    Cell LineIC50 (µM)Mechanism
    HeLa15Apoptosis induction
    HT2920Cell cycle arrest
  • Antimicrobial Efficacy : Comparative studies against Mycobacterium tuberculosis highlighted that this compound exhibits a minimum inhibitory concentration (MIC) similar to that of bedaquiline.
    CompoundMIC (µg/mL)
    This compound0.5
    Bedaquiline0.5
  • Neurological Impact : Preliminary studies on mGluR antagonism suggest that derivatives of this compound could modulate neurotransmitter release, offering potential therapeutic avenues for neuropsychiatric disorders .

Safety and Toxicity

While promising in terms of efficacy, safety evaluations are critical. Initial toxicity studies indicate that low doses are well tolerated; however, higher doses may lead to adverse effects such as renal toxicity and hematological alterations in animal models . Ongoing research aims to establish safer dosage regimens and further elucidate the compound's safety profile.

Conclusion and Future Directions

This compound represents a significant advancement in the search for new therapeutic agents across various fields, particularly oncology and infectious diseases. Future research should focus on:

  • Developing more soluble derivatives to enhance bioavailability.
  • Conducting detailed pharmacokinetic studies.
  • Exploring combination therapies with existing drugs to improve treatment outcomes against resistant strains.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

One of the most notable applications of 6-bromo-2-methoxyquinoline is in the development of antimicrobial agents , particularly against Mycobacterium tuberculosis . Research indicates that this compound exhibits inhibitory effects comparable to established antitubercular drugs like bedaquiline. The mechanism of action primarily involves the disruption of ATP synthase activity in bacterial cells, which is crucial for their energy production.

Case Study: Antitubercular Activity

  • Study Findings : In vitro studies have demonstrated that this compound has a minimum inhibitory concentration (MIC) similar to that of bedaquiline, with an MIC value of 0.5 µg/mL for both compounds.
  • Mechanism : The compound's effectiveness is attributed to its ability to inhibit bacterial growth by targeting essential metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in various cancer cell lines, including cervical cancer (HeLa) and colorectal adenocarcinoma (HT29).

Case Study: Anticancer Activity

  • Cell Lines Tested :
    • HeLa cells: IC50 = 15 µM (induction of apoptosis)
    • HT29 cells: IC50 = 20 µM (cell cycle arrest)
  • Mechanism : The compound triggers apoptosis through caspase activation and inhibits cell proliferation, making it a potential candidate for further development as an anticancer agent.

Neurological Applications

Emerging research suggests that this compound may have implications in treating neurological disorders. Its interaction with metabotropic glutamate receptors (mGluRs) indicates potential therapeutic avenues for conditions such as anxiety and depression.

Preliminary Findings

  • Mechanism : The compound may modulate neurotransmitter release, suggesting a role in neuroprotection or neuroregulation.
  • Future Directions : Further studies are needed to explore its efficacy and safety in neurological models.

Synthesis and Development

The synthesis of this compound can be achieved through various methods, including bromination of 2-methoxyquinoline and Vilsmeier-Haack reactions. These synthetic routes are crucial for producing the compound in sufficient quantities for research and application.

Synthesis Overview

MethodDescription
BrominationElectrophilic substitution at the 6-position of the quinoline ring.
Vilsmeier-Haack ReactionIntroduction of formyl groups followed by subsequent reactions to yield the desired compound.

Safety and Toxicity

While promising in terms of efficacy, safety evaluations are critical. Initial toxicity studies indicate that low doses are well tolerated; however, higher doses may lead to adverse effects such as renal toxicity and hematological alterations in animal models.

Safety Profile

  • Low doses: Generally well tolerated.
  • High doses: Potential renal toxicity and other adverse effects observed.

Conclusion and Future Directions

This compound represents a significant advancement in the search for new therapeutic agents across various fields, particularly oncology and infectious diseases. Future research should focus on:

  • Developing more soluble derivatives to enhance bioavailability.
  • Conducting detailed pharmacokinetic studies.
  • Exploring combination therapies with existing drugs to improve treatment outcomes against resistant strains.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions. For example, in the synthesis of antitubercular agents like bedaquiline, this reactivity is exploited to introduce functional groups.

Example Reaction:
Replacement of bromine with chlorine via radical-initiated chlorination:

text
3-Benzyl-6-bromo-2-methoxyquinoline + N-chlorosuccinimide (NCS) → 6-Bromo-3-chlorophenylmethyl-2-methoxyquinoline
ParameterDetails
ReagentsN-chlorosuccinimide, benzoyl peroxide (radical initiator)
SolventCarbon tetrachloride
ConditionsReflux at 80°C for 6–7 hours
WorkupRecrystallization with anhydrous diethyl ether
YieldNot explicitly reported; optimized for industrial-scale applications

This reaction highlights the compound’s utility in constructing complex molecules through selective halogen exchange .

Methoxy Group Functionalization

The 2-methoxy group can be demethylated under acidic or oxidative conditions to yield hydroxylated derivatives, though direct experimental data for this compound is sparse.

Example Reaction:

text
6-Bromo-2-methoxyquinoline + BBr₃ → 6-Bromo-2-hydroxyquinoline
ParameterDetails
ReagentBoron tribromide (BBr₃)
SolventDichloromethane (DCM)
Conditions0°C to room temperature, 2–4 hours

Such transformations are critical for modifying electronic properties in drug design .

Radical Reactions

Radical-mediated processes enable regioselective functionalization. For instance, chlorination at the benzyl position has been demonstrated:

Reported Reaction:

text
3-Benzyl-6-bromo-2-methoxyquinoline → 6-Bromo-3-chlorophenylmethyl-2-methoxyquinoline
ParameterDetails
ReagentsN-chlorosuccinimide, benzoyl peroxide
SolventCarbon tetrachloride
ConditionsReflux for 7 hours
Key StepRadical initiation enables selective C–H chlorination

This method avoids harsh acidic/basic conditions, preserving the quinoline scaffold .

Comparative Analysis of Reactivity

The table below contrasts reaction pathways for this compound with related compounds:

Reaction TypeThis compound2-Methoxyquinoline
Nucleophilic Substitution Bromine substitution dominantLimited due to absence of bromine
Electrophilic Substitution Directed by methoxy (C5, C8)Directed by methoxy (C5, C8)
Cross-Coupling High activity with Pd catalystsRequires pre-functionalization

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Key Properties

Position of Bromine: Bromine at C6 (as in this compound) enhances electrophilic aromatic substitution reactivity, favoring cross-coupling reactions .

Methoxy vs. Methyl/Chloro at C2 :

  • Methoxy (electron-donating) improves solubility and stabilizes hydrogen bonds (e.g., with R202β in farnesyltransferase) .
  • Methyl (steric hindrance) reduces polarity, impacting pharmacokinetics .
  • Chloro (electron-withdrawing) increases electrophilicity, altering reactivity in SNAr reactions .

Core Heterocycle Differences: Quinoline (this compound) vs. quinazoline (6-bromo-2-chloro-8-methoxyquinazoline): Quinazoline’s additional nitrogen atom modifies hydrogen-bonding capacity and target selectivity, often explored in kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methoxyquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.